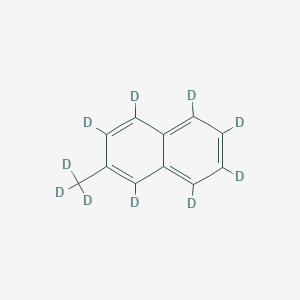

2-Methylnaphthalene-d10

Description

Deuteration Strategies for Aromatic Hydrocarbons

Supercritical Deuterium (B1214612) Oxide-Mediated Exchange Protocols

Supercritical deuterium oxide (D₂O) presents a unique and effective medium for the deuteration of aromatic compounds like 2-methylnaphthalene (B46627). google.comacs.org Near-critical and supercritical D₂O act as both a deuterium source and an environmentally benign solvent. researchgate.net The distinct properties of water near its critical point, such as changes in density, ionic product, and relative permittivity, make it a suitable environment for H-D exchange. researchgate.net

Studies have demonstrated the successful deuteration of various aromatic hydrocarbons, including 2-methylnaphthalene, using D₂O at high temperatures (200–450 °C). researchgate.net The process can be conducted with pure D₂O or in the presence of acid, base, salt, or metal catalysts to enhance the reaction. researchgate.net For instance, deuteration of 2-methylnaphthalene has been studied in pressurized hot D₂O. researchgate.net While this method can yield deuterated products, the efficiency for certain compounds, especially halogenated aromatics, might be low without optimization. google.com

Catalytic Hydrogen-Deuterium Exchange Approaches

Catalytic H-D exchange offers a versatile and widely employed route for deuteration. researchgate.net Various metal catalysts, including platinum, palladium, rhodium, and ruthenium, are effective in promoting the exchange between a deuterium source and the aromatic substrate. researchgate.netgoogle.com

Platinum-on-carbon (Pt/C) has been shown to be a particularly effective catalyst for the deuteration of aromatic rings using D₂O as the deuterium source, often under a hydrogen atmosphere. researchgate.net Platinum catalysts generally show a higher preference for deuterating aromatic positions, whereas palladium catalysts tend to favor aliphatic sites. researchgate.net The choice of catalyst is crucial; for example, electron-deficient aromatic rings exhibit low deuteration with Pd/C even at high temperatures. researchgate.net

Acid-catalyzed H-D exchange is another prominent method, typically proceeding through an electrophilic aromatic substitution mechanism where the most electron-rich positions are selectively deuterated. nih.gov Conversely, base-catalyzed deuterium exchange shares mechanistic similarities with metallation reactions. osti.gov The choice between acid or base catalysis depends on the specific electronic properties of the substrate. nih.govosti.gov

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6,8-heptadeuterio-7-(trideuteriomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMMUPPBPVKWKM-UZHHFJDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453745 | |

| Record name | 2-Methylnaphthalene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7297-45-2 | |

| Record name | 2-Methylnaphthalene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7297-45-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Assessment of Deuteration Efficiency and Isotopic Purity

Ensuring the quality of 2-Methylnaphthalene-d10 necessitates rigorous analysis of its deuteration efficiency and isotopic purity. These parameters are critical for its application as an internal standard in quantitative mass spectrometry-based analyses. rsc.org

A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful strategy for this assessment. rsc.orgresearchgate.net HR-MS allows for the determination of isotopic enrichment by recording a full scan, extracting, and integrating the isotopic ions. rsc.org This technique is highly sensitive, requires minimal sample, and can be performed rapidly. nih.gov

NMR spectroscopy complements HR-MS by confirming the structural integrity of the molecule and providing information about the specific positions of the deuterium (B1214612) atoms. rsc.orgwikipedia.org It can also offer insights into the relative percentage of isotopic purity. rsc.org The combination of these techniques provides a comprehensive evaluation, ensuring the labeled compound meets the required standards for its intended use. rsc.org

Advanced Analytical Methodologies Employing 2 Methylnaphthalene D10

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone of trace-level analysis of organic contaminants. In this context, 2-Methylnaphthalene-d10 is indispensable for achieving high-quality quantitative data.

Isotope Dilution Mass Spectrometry (IDMS) for Environmental Analytes

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides the highest level of accuracy in quantitative analysis. The use of this compound as an internal standard is central to the application of IDMS for the analysis of PAHs in various environmental samples. nih.govvulcanchem.com By introducing a known amount of the deuterated standard into the sample at the beginning of the analytical process, any subsequent loss of the target analyte, 2-methylnaphthalene (B46627), can be precisely accounted for. This is because the deuterated and non-deuterated forms of the molecule exhibit nearly identical chemical and physical properties, ensuring they behave similarly during extraction, cleanup, and chromatographic separation.

The principle of IDMS relies on measuring the ratio of the signal intensity of the native analyte to its isotopically labeled counterpart. This ratio remains constant even if analyte is lost during sample workup. The concentration of the native analyte is then calculated based on this ratio, the known amount of the added standard, and the response factor determined from calibration standards.

Key Research Findings:

Deuterium-labeled PAHs, including this compound, are effectively used as internal standards for the accurate quantification of PAHs in environmental samples through IDMS coupled with GC-MS. nih.gov

While some analytical procedures like pressurized liquid extraction (PLE) can introduce biases in results for low-concentration samples, these biases are minimal for samples with higher concentrations when using IDMS. nih.gov

IDMS is a required analytical method for the determination of PAH emissions from stationary sources, where d10-2-Methylnaphthalene is specified as the isotopic internal standard for the quantification of 2-Methylnaphthalene. ca.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the separation and analysis of volatile and semi-volatile organic compounds, including PAHs. lcms.cz The development of robust GC-MS methods for these analytes heavily relies on the use of internal standards to ensure precision and accuracy. This compound is frequently chosen as an internal standard in these methods due to its chemical similarity to a range of PAHs and its distinct mass spectrum. vulcanchem.comdiva-portal.org

In a typical GC-MS analysis, the sample extract is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. lcms.cz The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification. The use of this compound allows for the correction of variations in injection volume, instrument response, and sample matrix effects. gov.bc.catdi-bi.com

Table 1: Exemplary GC-MS Method Parameters for PAH Analysis

| Parameter | Value |

| GC Column | Agilent HP-5MS (0.25 µm film thickness, 0.25 mm ID) or equivalent epa.gov |

| Inlet Temperature | 320 °C, splitless mode epa.gov |

| Oven Program | Isothermal 5 minute hold at 40 °C. Ramp at 50 °C/minute to 110 °C, followed by a temperature ramp of 12 °C/minute to 320 °C. (Hold for 10 min.) epa.gov |

| Carrier Gas | Helium at a flow of 1 mL/min cedre.fr |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV tdi-bi.comcedre.fr |

| Mass Analyzer | Quadrupole nsf.gov |

| Acquisition Mode | Selected Ion Monitoring (SIM) epa.gov |

To enhance the sensitivity and selectivity of GC-MS analysis for PAHs, the mass spectrometer is often operated in the Selected Ion Monitoring (SIM) mode. gov.bc.caepa.gov Instead of scanning the entire mass range, the instrument is programmed to detect only a few specific ions corresponding to the analytes of interest and their deuterated internal standards. nih.gov For this compound, the molecular ion is typically monitored.

This targeted approach significantly reduces background noise and improves the signal-to-noise ratio, allowing for the detection and quantification of PAHs at very low concentrations (parts-per-billion or even lower). tdi-bi.comepa.gov The selection of appropriate quantification and confirmation ions for each PAH and its corresponding deuterated standard is crucial for reliable analysis. gov.bc.canih.gov

Table 2: Illustrative Ions Monitored in SIM Mode for 2-Methylnaphthalene and its Deuterated Standard

| Compound | Quantification Ion (m/z) | Confirmation Ion(s) (m/z) |

| 2-Methylnaphthalene | 142 | 141, 115 |

| This compound | 152 | 150, 120 |

Note: The specific ions and their relative abundances can vary slightly depending on the instrument and analytical conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For the analysis of less volatile or thermally labile PAHs and their derivatives, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative to GC-MS. nih.gov This technique is particularly well-suited for the analysis of complex mixtures found in environmental and food samples. researchgate.netsciex.com The use of deuterated internal standards like this compound is equally critical in LC-MS/MS to ensure accurate quantification. researchgate.net

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the analytes are ionized. The precursor ions of interest are then selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This two-stage mass analysis provides exceptional selectivity and sensitivity.

The choice of ionization technique is a critical parameter in LC-MS/MS method development for PAHs. The most common ionization sources are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI). nih.govsciex.com The nonpolar nature of PAHs makes their ionization challenging, particularly with ESI. researchgate.net

Electrospray Ionization (ESI): While widely used for polar compounds, ESI is generally less effective for nonpolar analytes like PAHs. nih.govresearchgate.net However, in some cases, it can provide sufficient sensitivity, though it may be more susceptible to matrix effects. sciex.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is more suitable for nonpolar and semi-polar compounds. It often provides higher sensitivity and is more robust against matrix effects for PAH analysis compared to ESI. sciex.comnih.gov

Atmospheric Pressure Photoionization (APPI): APPI is another gas-phase ionization technique that is particularly effective for nonpolar compounds like PAHs. nih.govmdpi.com It often yields the highest sensitivity and selectivity for these analytes, especially when a dopant is used to enhance the ionization process. nih.gov

The optimization of ion source parameters, such as source temperature, gas flows, and, in the case of ESI, cone voltage, is crucial for achieving the best performance for both the native PAHs and their deuterated analogs. nih.gov

The primary mode of data acquisition in quantitative LC-MS/MS is Multiple Reaction Monitoring (MRM). cedre.frsciex.com In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and its deuterated internal standard. sciex.com This highly selective process virtually eliminates chemical noise, leading to excellent sensitivity and specificity. nih.gov For each compound, at least two MRM transitions are typically monitored: one for quantification (the quantifier) and one for confirmation (the qualifier). The ratio of the quantifier to the qualifier should be consistent between the sample and a known standard, providing a high degree of confidence in the identification of the analyte. sciex.com

To further enhance the confidence in compound identification, an Enhanced Product Ion (EPI) scan can be automatically triggered when an MRM signal exceeds a certain threshold. sciex.com The EPI scan acquires a full product ion mass spectrum of the precursor ion, providing a detailed fragmentation pattern that serves as a molecular fingerprint for the compound. sciex.com This comprehensive spectral information is invaluable for confirming the identity of analytes in complex matrices.

Application as an Internal Standard in Polycyclic Aromatic Hydrocarbon (PAH) Analysis

The chemical similarity of this compound to its non-deuterated analogs, combined with its distinct mass, makes it an ideal internal standard for gas chromatography-mass spectrometry (GC/MS) analysis of PAHs. dss.go.th Internal standards are essential for correcting variations in analytical results that can arise from sample preparation and instrument variability.

Quantification of Parent and Alkylated Naphthalenes

This compound is frequently employed as a surrogate standard in environmental analysis to ensure the accurate quantification of parent naphthalenes (like naphthalene) and various alkylated naphthalenes. oup.comepa.gov In methodologies such as EPA Method 8272, which details the analysis of PAHs in sediment pore water, deuterated compounds like this compound are added to samples before extraction and analysis. epa.gov This allows for the calculation of analyte concentrations to be corrected for any losses during the analytical process, thereby improving the accuracy and reliability of the data.

The use of this compound is particularly crucial for the analysis of complex mixtures such as crude oil and contaminated sediments, where the matrix can significantly interfere with the detection of target analytes. nist.gov For instance, in the analysis of coal tar impacted soil and sediment samples, this compound is used as a surrogate to ensure accurate measurement of both parent and alkylated PAHs. govinfo.gov

Below is an interactive data table summarizing the use of this compound in the quantification of naphthalenes.

| Application | Analyte(s) Quantified | Matrix | Analytical Technique | Reference |

| Surrogate Standard | Naphthalene (B1677914), 1-Methylnaphthalene, 2-Methylnaphthalene | Sediment Pore Water | GC/MS | epa.gov |

| Surrogate Standard | Parent and Alkylated PAHs | Coal Tar Impacted Soil, Sediment | GC/MS | govinfo.gov |

| Internal Standard | Naphthalene, Alkylated Naphthalenes | Sheepshead Minnow Tissue | GC/MS | oup.com |

| Internal Standard | PAHs | Crude Oil | GC/MS | nist.gov |

Interlaboratory Comparison Studies and Quality Assurance/Control

To ensure consistency and comparability of data across different analytical laboratories, interlaboratory comparison studies are conducted. In these studies, participating laboratories analyze the same sample, and their results are compared. This compound has been utilized as a component in quality control samples for such studies, including those organized by the National Institute of Standards and Technology (NIST). nist.govnist.gov

The following table presents examples of interlaboratory studies where this compound was used.

| Study Focus | Sponsoring Organization | Matrix | Role of this compound | Reference |

| Deepwater Horizon NRDA | NIST/NOAA | Blood, Plasma | Component of analytical solutions for performance evaluation | nist.govsigmaaldrich.com |

| Deepwater Horizon NRDA | NIST/NOAA | Marine Sediment | Component of quality assurance materials | sci-hub.se |

| Deepwater Horizon NRDA | NIST/NOAA | Crude Oil | Component of quality assurance materials | nist.gov |

Spectroscopic Characterization of Deuterated Species

The spectroscopic properties of this compound provide fundamental insights into the effects of isotopic substitution on molecular structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Distribution Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. While specific ²H NMR spectra for this compound are not widely published in detail, the standard representation of its deuteration pattern is C₁₀D₇CD₃. sigmaaldrich.comisotope.com This indicates that all seven hydrogens on the naphthalene ring system and all three hydrogens on the methyl group are replaced by deuterium.

¹H NMR spectroscopy of the non-deuterated 2-methylnaphthalene shows characteristic signals for the aromatic protons and the methyl protons. chemicalbook.combmrb.io In the fully deuterated analog, these signals would be absent in the ¹H NMR spectrum, and corresponding signals would appear in the ²H NMR spectrum. wikipedia.org Deuterium NMR has a chemical shift range similar to proton NMR but often exhibits broader signals due to the quadrupolar nature of the deuterium nucleus. wikipedia.org The precise chemical shifts in the ²H NMR spectrum would confirm the positions of deuterium substitution.

The expected deuterium distribution based on the common chemical representation is provided in the table below.

| Position | Isotopic Label |

| Naphthalene Ring Protons (7 positions) | D |

| Methyl Group Protons (3 positions) | D |

Vibrational Spectroscopy (IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule, which are sensitive to atomic mass and bond strength. The substitution of hydrogen with the heavier deuterium isotope in this compound leads to predictable shifts in its vibrational spectra compared to the non-deuterated compound.

The C-D stretching vibrations are expected to appear at lower frequencies (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3100 cm⁻¹) due to the increased mass of deuterium. nih.gov Similarly, bending vibrations involving deuterium will also shift to lower wavenumbers. This isotopic shift is a key feature used to assign vibrational modes. nih.gov

A comparison of expected vibrational frequency ranges for key stretching modes is presented in the table below.

| Vibrational Mode | 2-Methylnaphthalene (C-H) Approx. Wavenumber (cm⁻¹) | This compound (C-D) Approx. Wavenumber (cm⁻¹) |

| Aromatic C-H/C-D Stretch | 3000 - 3100 | ~2200 - 2300 |

| Methyl C-H/C-D Stretch | 2850 - 3000 | ~2100 - 2250 |

Environmental Fate and Biogeochemical Transformations of 2 Methylnaphthalene

Anaerobic Biodegradation Pathways

Under anaerobic conditions, the biodegradation of 2-methylnaphthalene (B46627) is a slow process that has been observed under various electron-accepting conditions, including sulfate-reducing, iron-reducing, and methanogenic conditions. nih.gov The most extensively studied pathways occur in the absence of oxygen, where specialized microbial consortia have evolved unique biochemical strategies to activate and degrade this relatively inert molecule.

Active microbial consortia capable of degrading 2-methylnaphthalene under sulfate-reducing conditions have been successfully established from contaminated environments. asm.orgnih.gov These consortia can mineralize 2-methylnaphthalene at significant rates, with some studies reporting up to 25 μM per day. asm.orgnih.govnih.govasm.org The degradation is directly coupled to sulfate (B86663) reduction, as evidenced by its complete halt in the absence of sulfate or in the presence of molybdate, a specific inhibitor of dissimilatory sulfate reduction. asm.orgnih.govresearchgate.net In these environments, up to 87% of radio-labeled 2-methylnaphthalene has been shown to be mineralized to CO2. asm.orgnih.govnih.gov

The sulfate-reducing culture N47, for instance, has been shown to utilize both naphthalene (B1677914) and 2-methylnaphthalene as its sole source of carbon and electrons. nih.gov Studies with this and other consortia have been instrumental in delineating the metabolic steps involved.

The use of stable isotope-labeled substrates, particularly deuterated 2-methylnaphthalene (2-MNAP-d_X_), has been a cornerstone in confirming the metabolic pathways and the origin of detected intermediates. asm.orgnih.gov When a sulfate-reducing consortium was incubated with deuterated 2-methylnaphthalene, a deuterated form of 2-naphthoic acid was identified as a key metabolite. nih.gov

In one study, the mass spectrum of the detected trimethylsilyl-derivatized metabolite showed major ions that were 7 mass units greater than those of the standard 2-naphthoic acid, confirming that the metabolite originated from the deuterated 2-methylnaphthalene substrate. nih.gov This demonstrated conclusively that the initial attack on 2-methylnaphthalene involves the oxidation of the methyl group to a carboxyl group, forming 2-naphthoic acid. asm.orgnih.gov Similarly, studies using per-deuterated naphthalene-d8 (B43038) also resulted in the formation of deuterium-labeled 2-naphthoic acid derivatives and subsequent ring cleavage products, reinforcing the pathway's key intermediates. asm.org

Table 1: Isotopic Labeling in 2-Methylnaphthalene Degradation Studies

| Isotope-Labeled Substrate | Key Labeled Metabolite Detected | Significance | Reference |

|---|---|---|---|

| Deuterated 2-Methylnaphthalene | Deuterated 2-Naphthoic Acid | Confirms oxidation of the methyl group to form 2-naphthoic acid. | nih.gov |

| Per-deuterated Naphthalene-d8 | Deuterium-labeled 2-Naphthoic Acid derivatives | Traces the naphthalene backbone through the degradation pathway. | asm.org |

The anaerobic degradation of 2-methylnaphthalene is initiated by an activation reaction targeting the methyl group. nih.govoup.com Research has shown that this process is analogous to the anaerobic degradation of toluene. nih.govasm.org The first step involves the addition of a fumarate (B1241708) molecule to the methyl group of 2-methylnaphthalene, a reaction catalyzed by the enzyme naphthyl-2-methyl-succinate synthase. nih.govnih.govoup.com This forms naphthyl-2-methyl-succinate as the initial intermediate. nih.govoup.com

Following this activation, the pathway proceeds through a series of β-oxidation reactions. oup.comoup.com Naphthyl-2-methyl-succinate is activated to its corresponding coenzyme A (CoA) ester, which is then oxidized to naphthyl-2-methylene-succinyl-CoA. nih.govoup.comoup.com This sequence ultimately leads to the formation of 2-naphthoyl-CoA, a central metabolite. nih.gov

Once 2-naphthoic acid (or its CoA derivative) is formed, the degradation pathway involves the reduction of the aromatic ring system. asm.orgnih.gov This proceeds via a series of sequential ring reductions, starting with the unsubstituted ring, leading to metabolites such as 5,6,7,8-tetrahydro-2-naphthoic acid, octahydro-2-naphthoic acid, and decahydro-2-naphthoic acid before eventual ring cleavage. nih.govnih.govresearchgate.net

In addition to the primary pathway involving the oxidation of the methyl group, evidence suggests the existence of alternative degradation routes. asm.orgnih.gov Studies have detected the presence of other carboxylated 2-methylnaphthalene isomers and their reduced metabolites during the degradation process. asm.orgnih.govnih.govresearchgate.net This indicates that a direct carboxylation of the aromatic ring can occur as an alternative activation mechanism, although the exact position of the added carboxyl group remains to be definitively identified due to a lack of analytical standards. asm.orgresearchgate.net This alternative pathway suggests that microbial consortia may employ multiple strategies to attack the 2-methylnaphthalene molecule.

Stable Isotope Probing (SIP) for Identifying Active Microbial Degraders

Stable Isotope Probing (SIP) is a powerful molecular technique used to identify the specific microorganisms responsible for the degradation of a substrate within a complex microbial community. nih.govacs.org By providing a substrate heavily enriched in a stable isotope (like ¹³C), the label becomes incorporated into the biomass (DNA, RNA, proteins) of the organisms that actively consume it.

DNA-based SIP has been used to characterize methanogenic consortia that degrade naphthalene, pinpointing an unclassified Clostridiaceae species as a putative degrader. nih.gov In another study investigating alkyl-PAH degradation, Raman-activated cell sorting combined with SIP (RACS-SIP) identified Sphingomonas sp. and Pseudomonas sp. as key microbes actively degrading 2-methylnaphthalene in petroleum-contaminated wastewater. acs.orgscilit.com Furthermore, compound-specific isotope analysis (CSIA) of carbon and hydrogen has been used to study the biodegradation of 2-methylnaphthalene by the pure sulfate-reducing culture NaphS2, showing significant isotope fractionation at high substrate concentrations. acs.org

Table 2: Microbial Genera Implicated in 2-Methylnaphthalene Degradation via SIP

| Microbial Genus/Family | Electron-Accepting Condition | Analytical Technique | Reference |

|---|---|---|---|

| Clostridiaceae | Methanogenic | DNA-SIP | nih.gov |

| Sphingomonas sp. | Not specified (wastewater) | RACS-SIP | acs.org |

| Pseudomonas sp. | Not specified (wastewater) | RACS-SIP | acs.org |

Environmental Transport and Distribution Processes

The environmental behavior of 2-methylnaphthalene is governed by its physicochemical properties. It is a solid at standard temperature with low water solubility and low volatility. tpsgc-pwgsc.gc.ca When released into the environment, it tends to adsorb strongly to organic matter in soil and sediment. tpsgc-pwgsc.gc.cacdc.gov This strong adsorption means that once contaminated, these matrices can act as long-term sources, slowly releasing the compound into the water or air. tpsgc-pwgsc.gc.ca

Once dissolved in water, 2-methylnaphthalene can be transported with water flow or volatilize moderately into the atmosphere. tpsgc-pwgsc.gc.ca Its transport and partitioning are significant factors influencing its bioavailability for microbial degradation. cdc.gov Due to its widespread use in industrial processes and its presence in fossil fuels, creosote, and coal tar, 2-methylnaphthalene is frequently detected in various environmental compartments. tpsgc-pwgsc.gc.ca Studies have documented its presence in river sediments and its bioaccumulation in aquatic organisms like fish, indicating its potential to move through food chains. frontiersin.org The primary routes of release into the environment are through the combustion of fossil fuels and wood, as well as from industrial sources and waste sites. cdc.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Naphthoic acid |

| 2,6-diMN |

| 2-Carboxycyclohexylacetic acid |

| 2-Methylnaphthalene |

| 2-Methylnaphthalene-d10 |

| 2-Naphthoic acid |

| 2-Naphthoyl-CoA |

| 5,6,7,8-Tetrahydro-2-naphthoic acid |

| Anthracene |

| Benzene |

| Benzoate |

| Benzoyl-CoA |

| Benzylsuccinate |

| Bicarbonate |

| Carbon dioxide |

| Creosote |

| Cresols |

| Decahydro-2-naphthoic acid |

| Fumarate |

| Hexadecane |

| Indane |

| Indene |

| Molybdate |

| Naphthalene |

| Naphthoyl-CoA |

| Naphthyl-2-methyl-succinate |

| Naphthyl-2-methyl-succinyl-CoA |

| Naphthyl-2-methylene-succinate |

| Naphthyl-2-methylene-succinyl-CoA |

| Octahydro-2-naphthoic acid |

| p-Cymene |

| Pentadecanoic acid |

| Phenanthrene |

| Phthalates |

| Pyruvate |

| Succinate |

| Succinyl-CoA |

| Sulfate |

| Tetralin |

| Toluene |

| Tridecanoic acid |

Sorption and Desorption Dynamics in Sediments and Soils

The mobility and bioavailability of 2-Methylnaphthalene in the environment are significantly governed by its sorption and desorption behavior in soils and sediments. As a polycyclic aromatic hydrocarbon (PAH), its interaction with solid matrices is largely dictated by its hydrophobic nature.

Research findings indicate that 2-Methylnaphthalene adsorbs strongly to organic matter. tpsgc-pwgsc.gc.ca This process is the primary mechanism controlling its partitioning in soil and sediment environments. The tendency of an organic compound to sorb to soil or sediment is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). For 2-Methylnaphthalene, reported Koc values range from 4,400 to 8,500, with some studies reporting log Koc values between 3.00 and 5.96. nih.govoecd.org According to classification schemes based on these values, 2-Methylnaphthalene is expected to have slight to no mobility in soil. nih.govoecd.org Consequently, when released to soil, it is expected to remain predominantly in the soil compartment. oecd.org

The high affinity for organic carbon means that in aquatic systems, 2-Methylnaphthalene will partition from the water column to suspended solids and bed sediments, particularly those with high organic content. cdc.gov This strong adsorption means that once contaminated, the adsorbed phase in soils and sediments can act as a long-term source of contamination, slowly releasing the compound back into the dissolved or gaseous phase over extended periods. tpsgc-pwgsc.gc.ca The sorption process is not solely dependent on organic carbon content; other factors such as soil pH, temperature, and the composition of the soil organic matter (e.g., aliphatic vs. aromatic content) can also influence the strength and rate of sorption. researchgate.netresearchgate.net Studies using Freundlich isotherm models have shown that sorption is often nonlinear, indicating complex interactions between the compound and the diverse binding sites within the soil or sediment matrix. researchgate.netresearchgate.net Desorption often exhibits hysteresis, meaning the compound is more strongly retained by the solid phase than predicted by adsorption data alone, further contributing to its persistence in these environments. researchgate.net

Table 1: Sorption Parameters for 2-Methylnaphthalene

| Parameter | Value | Description | Source(s) |

|---|---|---|---|

| Log Koc | 3.00 - 5.96 | Log of the organic carbon-water partition coefficient. Indicates strong sorption to organic matter. | nih.gov |

| Koc | 4,400 - 8,500 | Organic carbon-water partition coefficient. High values signify low mobility in soil. | nih.govoecd.org |

| Log Kow | 3.86 | Log of the octanol-water partition coefficient. Indicates high hydrophobicity. | oecd.org |

| Mobility | Slight to None | Qualitative assessment based on Koc values. | nih.govoecd.org |

Volatilization and Dissolution Processes in Aquatic Environments

In aquatic systems, the environmental fate of 2-Methylnaphthalene is controlled by the interplay between its low water solubility, its tendency to volatilize, and its strong adsorption to particulate matter. tpsgc-pwgsc.gc.ca

The dissolution of 2-Methylnaphthalene, which exists as a solid at a standard temperature of 20°C, is a slow process. tpsgc-pwgsc.gc.ca Its water solubility is low, reported to be 24.6 mg/L at 25°C. oecd.org When fragments or particles of the compound enter a waterway, they may disperse on the surface or sink and will then dissolve slowly over time. tpsgc-pwgsc.gc.ca

Once dissolved, volatilization from water surfaces is expected to be a significant environmental fate process. nih.gov This is predicted by its Henry's Law constant, which is reported as 5.18 x 10⁻⁴ atm-m³/mol at 25°C. nih.govoecd.org Based on this value, the estimated volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec) is 5.5 hours. nih.govcharite.de For a model lake, the estimated volatilization half-life is longer, at 5.3 days. nih.govcharite.de However, the actual rate of volatilization in natural aquatic environments is often attenuated by the compound's strong tendency to adsorb to suspended solids and sediment. nih.govnih.gov When adsorption is factored in, the volatilization half-life from a model pond can increase significantly to between 41 and 78 days. nih.govnih.gov In a simulated bay environment during winter, the half-life of 2-methylnaphthalene in water was observed to be 13 days, with volatilization being the primary loss mechanism. cdc.gov

Table 2: Physicochemical Properties of 2-Methylnaphthalene Relevant to Aquatic Fate

| Property | Value | Temperature (°C) | Significance | Source(s) |

|---|---|---|---|---|

| Water Solubility | 24.6 mg/L | 25 | Low solubility limits dissolution rate. | oecd.org |

| Henry's Law Constant | 5.18 x 10⁻⁴ atm-m³/mol | 25 | Indicates a significant potential to volatilize from water. | nih.govoecd.orgparchem.com |

| Vapor Pressure | 0.055 mmHg | 25 | Contributes to its tendency to volatilize. | oecd.org |

| Volatilization Half-Life (Model River) | 5.5 hours | N/A | Rapid loss from turbulent, shallow water is possible. | nih.govcharite.de |

| Volatilization Half-Life (Model Lake) | 5.3 days | N/A | Slower loss from calm, deeper water. | nih.govcharite.de |

| Volatilization Half-Life (Model Pond with Adsorption) | 41 - 78 days | N/A | Demonstrates how sorption to sediment reduces volatilization. | nih.govnih.gov |

Mechanistic Studies and Reaction Dynamics of 2 Methylnaphthalene D10

Atmospheric Chemistry and Reactivity with Oxidants

The atmospheric fate of 2-Methylnaphthalene-d10, a deuterated polycyclic aromatic hydrocarbon (PAH), is primarily governed by its reactions with oxidants, most notably the hydroxyl radical (OH). These reactions are crucial in determining the compound's persistence and transformation in the atmosphere.

Kinetics and Mechanisms of Hydroxyl Radical (OH) Reactions with Alkylnaphthalenes

Naphthalene (B1677914) and its alkyl derivatives, including 2-methylnaphthalene (B46627), are classified as semivolatile polycyclic aromatic hydrocarbons (PAHs) that are primarily found in the gas phase in the atmosphere. nih.govosti.gov Their degradation is largely driven by gas-phase reactions with the hydroxyl (OH) radical during the daytime and to a lesser extent, with the nitrate (B79036) (NO3) radical at night. osti.govtandfonline.com

The primary mechanism for the reaction between OH radicals and alkylnaphthalenes is the initial addition of the OH radical to the aromatic ring system. tandfonline.com This is the dominant pathway at or below room temperature. tandfonline.com The chemical removal of these compounds from the atmosphere is mainly through this reaction with OH radicals. tandfonline.com

Studies have measured the rate constants for the gas-phase reactions of OH radicals with a series of alkylnaphthalenes at 298 ± 2 K and at atmospheric pressure. nih.gov For 2-methylnaphthalene (2-MN), the rate constant for its reaction with the OH radical has been determined to be (4.86 ± 0.25) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govosti.gov This indicates a relatively rapid reaction, leading to a calculated atmospheric lifetime of approximately 2.9 to 3.8 hours for methylnaphthalenes. nih.govosti.gov In comparison, naphthalene has a longer lifetime of about 5.8 hours, while dimethylnaphthalene (DMN) isomers react more quickly, with lifetimes of 1.9 to 2.4 hours. nih.govosti.gov These differences in reactivity have been corroborated by ambient measurements of nighttime to daytime concentration ratios of these compounds. nih.gov

The reaction of chlorine atoms with alkylnaphthalenes has also been investigated. acs.orgnih.gov For 2-methylnaphthalene, the rate constant for its reaction with Cl atoms is (1.05 ± 0.13) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov The reaction with chlorine atoms is believed to proceed mainly through H-atom abstraction from the alkyl substituent. acs.orgnih.gov

| Compound | OH Radical Reaction Rate Constant (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (hours) |

| Naphthalene | 2.39 ± 0.09 | 5.8 |

| 1-Methylnaphthalene | 4.09 ± 0.20 | 2.9 - 3.8 |

| 2-Methylnaphthalene | 4.86 ± 0.25 | 2.9 - 3.8 |

| Dimethylnaphthalenes | 5.79 - 7.49 | 1.9 - 2.4 |

This table presents the rate constants for the gas-phase reactions of selected alkylnaphthalenes with the hydroxyl (OH) radical and their calculated atmospheric lifetimes. Data sourced from nih.govosti.gov.

Formation Mechanisms in Pyrogenic and Thermogenic Processes

This compound, as a labeled analog of 2-methylnaphthalene, serves as a tracer to understand the formation of PAHs in high-temperature environments such as combustion processes.

Genesis within Diesel Particulate Matter (DPM)

Diesel particulate matter (DPM) is a complex mixture of particles and toxic compounds, and understanding its formation is key to reducing its emissions. nih.gov Methylnaphthalenes, including 2-methylnaphthalene, are significant constituents of petroleum fuels and can form resonance-stabilized radicals during combustion, which are precursors to soot and polycyclic aromatic compound (PAC) formation. nih.gov

Studies have shown that compounds found in diesel exhaust can originate from unburned fuel, partial combustion and pyrosynthesis, lubricating oil, or engine deposits. australasiantransportresearchforum.org.au Research using radiolabeled [¹⁴C]-2-methylnaphthalene added to fuel demonstrated that a portion of it survives combustion (0.45%), while a smaller fraction is converted to naphthalene (0.036%). researchgate.net This unequivocally shows that 2-methylnaphthalene is a precursor to naphthalene in diesel engine combustion. researchgate.net Further experiments confirmed that demethylation of both 1- and 2-methylnaphthalene contributes to the naphthalene found in emissions. researchgate.net

Contribution to Polycyclic Aromatic Hydrocarbon Profiles in Combustion Byproducts

2-Methylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that is formed during the incomplete combustion of organic materials. tpsgc-pwgsc.gc.cadiva-portal.org It is a common component of complex mixtures of PAHs found in byproducts of combustion, such as soot. tpsgc-pwgsc.gc.ca The presence of 2-methylnaphthalene has been used as an indicator of smoke exposure in various materials. usbio.net

In studies of vehicle emissions, more than 40 different PAHs, including methylated and other substituted PAHs, have been identified in the exhaust particles of both diesel and gasoline engines. copernicus.org The pyrolysis of 1- and 2-methylnaphthalene at high temperatures (800 to 1000 °C) primarily yields naphthalene through the loss of the methyl group. nih.gov Isomerization also occurs, and methyl radicals can recombine with the parent compound to form ethylnaphthalenes and dimethylnaphthalenes. nih.gov

Experimental and Theoretical Investigations of Radical-Mediated Formation Pathways

Experimental and theoretical studies have shed light on the specific radical-mediated pathways that lead to the formation of 2-methylnaphthalene. One significant pathway involves the reaction of the para-tolyl radical with vinylacetylene. osti.gov This bimolecular collision can form 2-methylnaphthalene without an entrance barrier through indirect scattering dynamics. osti.gov

The reaction is initiated by the addition of the para-tolyl radical to the vinylacetylene molecule, leading to the formation of radical intermediates. osti.gov This is followed by a series of isomerizations involving hydrogen transfer and ring closures, ultimately resulting in the formation of 2-methylnaphthalene after the dissociation of a hydrogen atom. osti.gov This barrierless mechanism is considered potentially important for the formation of methyl-substituted PAHs in low-temperature environments as well. osti.gov Similar studies on the reaction of the meta-tolyl radical with vinylacetylene also show the formation of both 1- and 2-methylnaphthalene under single collision conditions. researchgate.net

Biotransformation and Bioconcentration Kinetics in Aquatic Organisms

The fate of this compound in aquatic environments is influenced by the processes of biotransformation and bioconcentration in organisms.

Studies on sheepshead minnows exposed to a mixture of PAHs, including 2-methylnaphthalene, revealed that the uptake rate constants for naphthalenes increased with the degree of alkylation. oup.com Conversely, the elimination rate constants generally increased with decreasing alkylation. oup.com This indicates that the presence and nature of alkyl groups significantly impact the kinetics and metabolism of PAHs in fish. oup.com The bioconcentration factors (BCFs) for the series of naphthalenes showed a significant positive correlation with their lipophilicity (log Kow). oup.com

In another study involving chronic exposure of blue mussels and juvenile turbot to dispersed crude oil, different PAH accumulation patterns were observed. oup.comresearchgate.net The PAH profile in mussels was similar to that in the seawater, while fish tissues primarily contained two- to three-ring PAHs. oup.comresearchgate.net This difference is attributed to a combination of bioavailability and the efficient metabolism of larger PAHs in fish. oup.comresearchgate.net The ability of aquatic organisms to metabolize PAHs is largely dependent on their mixed-function oxidase (MFO) enzyme systems. publications.gc.ca

Uptake and Elimination Rates in Fish Models (e.g., Sheepshead Minnows)

In aquatic toxicology, understanding the kinetics of how a compound is taken up and eliminated by an organism is fundamental to assessing its potential for bioaccumulation and impact. Studies utilizing fish models, such as the Sheepshead Minnow (Cyprinodon variegatus), provide critical data on these processes for polycyclic aromatic hydrocarbons (PAHs) like 2-Methylnaphthalene. The deuterated form, this compound, serves as an invaluable analytical tool in these studies, used as a quantitative internal standard to ensure the accuracy of measurements of the parent compound. oup.com

Research involving Sheepshead Minnows exposed to a mixture of PAHs, including 2-Methylnaphthalene (C1-NPH), has determined specific kinetic parameters. oup.com In these studies, fish were exposed to dissolved PAHs in a continuous-flow system for 36 days, followed by an 8-day depuration period where they were held in PAH-free seawater. oup.com The uptake rate constant (k1) and elimination rate constant (k2) were calculated using a first-order kinetics model. oup.com

The uptake rate constant (k1) quantifies the rate at which the chemical is absorbed from the water, while the elimination rate constant (k2) represents the rate of removal from the fish's tissues, which can occur through metabolic biotransformation or direct diffusion. oup.comscispace.com The ratio of these two rates (k1/k2) is used to estimate the bioconcentration factor (BCF), which indicates the extent to which a chemical accumulates in an organism relative to its concentration in the surrounding water. oup.com

For the homologous series of naphthalenes, uptake rates were found to increase with the degree of alkylation, while elimination rates generally decreased. oup.com This suggests that the addition of a methyl group, as in 2-Methylnaphthalene, influences its kinetic behavior compared to the parent compound, Naphthalene.

The following table presents kinetic data for 2-Methylnaphthalene in Sheepshead Minnows from a study that used two different exposure concentrations. oup.com

| Compound | Exposure Level | Uptake Rate Constant (k1) (L/kg/d) | Elimination Rate Constant (k2) (per day) | Bioconcentration Factor (BCF) (L/kg) |

|---|---|---|---|---|

| 2-Methylnaphthalene | Low (ΣPAH = 7.57 µg/L) | 146 | 0.29 | 503 |

| 2-Methylnaphthalene | High (ΣPAH = 72.31 µg/L) | 129 | 0.24 | 538 |

This interactive table summarizes the uptake and elimination kinetics of 2-Methylnaphthalene in Sheepshead Minnows at two different exposure levels. Data sourced from a study on PAH bioconcentration. oup.com

These findings demonstrate that while there were minor variations between the two exposure levels, the kinetic rates remained relatively consistent. oup.com The rapid elimination rate (with a half-life of approximately 3 days, calculated as ln(2)/k2) is characteristic of how teleost fish handle many PAHs, preventing high levels of bioaccumulation of the parent compound. oup.comhelcom.fi This is largely due to efficient metabolic processes. helcom.fi

Influence of Alkyl Substitution on Metabolic Pathways

The presence and position of alkyl groups on a PAH molecule significantly influence its metabolic fate and biological activity. oup.comresearchgate.net The study of 2-Methylnaphthalene, often using this compound for precise quantification, provides a clear example of how a single methyl group alters its properties compared to its parent compound, Naphthalene.

Alkylation, the addition of the methyl group, increases the molecule's lipophilicity, as indicated by a higher octanol/water partition coefficient (log Kow). oup.comepa.gov This generally leads to an increased rate of uptake from the environment. oup.com However, the effect on metabolism and elimination is more complex. For the naphthalene series of compounds, elimination rate constants tend to decrease as the degree of alkylation increases. oup.com

The primary mechanism for PAH metabolism in fish is oxidation, mediated by the cytochrome P450-dependent mixed-function oxidase (MFO) system. uoguelph.caresearchgate.net This process aims to convert the lipophilic parent PAH into more polar, water-soluble metabolites that can be more easily excreted, often in the bile. helcom.fi Alkyl substitution can influence this process in several ways:

Shift in Oxidation Site: The presence of an alkyl side chain offers an alternative site for metabolic attack. Research on other alkylated PAHs, such as phenanthrenes, suggests that alkyl substitution can shift oxidative metabolism from the aromatic ring to the alkyl side chain. researchgate.net This can lead to the formation of different types of metabolites (e.g., hydroxylated alkyl groups) compared to the parent compound.

Altered Biological Activity: The position of the alkyl group is critical. It can affect how the molecule interacts with cellular receptors like the Aryl hydrocarbon Receptor (AhR), which regulates the induction of metabolic enzymes. oup.com Furthermore, the addition of a methyl group can create new structural motifs, such as a bay-like region, which has been shown in some PAHs to increase mutagenic potential. researchgate.net For 2-Methylnaphthalene, the metabolism proceeds through the same general pathway as naphthalene, via 1,2-dihydroxynaphthalene and salicylate (B1505791) to catechol, but results in a methylated version of the final product (4-methylcatechol), indicating the aromatic ring is still the primary site of initial attack in this case. nih.gov

Emerging Research Applications and Methodological Advancements

Development of Certified Reference Materials and Analytical Standards

The development of Certified Reference Materials (CRMs) and analytical standards is fundamental to ensuring the accuracy, traceability, and reliability of chemical measurements. mdpi.com For a compound like 2-Methylnaphthalene-d10, this process is meticulous and governed by international guidelines, primarily ISO 17034, which sets the general requirements for the competence of reference material producers. mdpi.comresearchgate.net

CRMs are materials with a high degree of homogeneity and a well-defined composition that serve as a reference point for laboratories globally. mdpi.com The production of a CRM involves several key stages:

Material Processing: Sourcing high-purity this compound and ensuring it is suitable for its intended analytical purpose.

Homogeneity and Stability Studies: Rigorous testing is conducted to ensure that every unit of the material has the same concentration of the analyte and that this concentration remains stable over time and under various storage conditions.

Characterization: The assignment of a certified property value (e.g., concentration or purity) is achieved through an interlaboratory comparison involving multiple expert laboratories using validated analytical methods. researchgate.net

Deuterated compounds such as this compound are particularly crucial as internal standards in isotope dilution mass spectrometry (IDMS). This analytical technique is considered a gold standard for quantification because the isotopically labeled standard behaves nearly identically to its non-labeled counterpart (the analyte) during sample preparation, extraction, and chromatographic analysis. This minimizes errors from sample loss or matrix effects, leading to highly accurate and precise quantification of native 2-methylnaphthalene (B46627) in complex samples. The availability of this compound as a high-quality reference standard from suppliers is essential for reliable pharmaceutical and environmental testing. lgcstandards.com

Table 1: Key Stages in Certified Reference Material (CRM) Production

| Stage | Description | Governing Standard |

| Material Selection & Preparation | Sourcing of high-purity material and processing it into a suitable form (e.g., solution, solid). | ISO 17034 |

| Homogeneity Assessment | Statistical analysis of measurements from multiple sub-samples to ensure uniformity throughout the batch. | ISO Guide 35 |

| Stability Assessment | Evaluation of the material under various conditions (temperature, light) over time to establish a shelf-life and recommended storage conditions. | ISO Guide 35 |

| Characterization & Value Assignment | Analysis by a network of competent laboratories using primary methods to assign a certified value with a stated measurement uncertainty. | ISO 17034 |

Exploration of Kinetic Isotope Effects in Chemical and Biological Systems

The substitution of hydrogen with deuterium (B1214612) in this compound provides a powerful tool for investigating reaction mechanisms through the kinetic isotope effect (KIE). The KIE is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter isotopic counterparts. researchgate.net This effect arises primarily from differences in the zero-point vibrational energy of the chemical bonds; a carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond. researchgate.net Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage occurs in the rate-determining step of the reaction.

By comparing the reaction rates of this compound with standard 2-methylnaphthalene in chemical or biological systems, researchers can gain significant mechanistic insights.

Metabolic Pathway Elucidation: In toxicology and pharmacology, studying the metabolism of 2-methylnaphthalene is crucial. If the metabolism of this compound is significantly slower than that of its non-deuterated analog, it provides strong evidence that the cleavage of a C-H bond on the aromatic ring or methyl group is a key step in the metabolic pathway.

Environmental Degradation: Understanding how PAHs like 2-methylnaphthalene degrade in the environment is essential for risk assessment. KIE studies can help determine the mechanisms of degradation, whether microbial or photochemical, by identifying the specific bonds broken during the initial stages of transformation.

The magnitude of the observed KIE can provide further details about the transition state of the reaction, making it a subtle yet powerful probe for mechanistic chemistry. core.ac.uk

Computational Chemistry Approaches for Understanding Reactivity and Structure-Activity Relationships

Computational chemistry offers a theoretical lens to investigate the properties of molecules like this compound at the atomic level. Using quantum mechanical calculations, such as Density Functional Theory (DFT) or semiempirical methods, researchers can model the molecule's electronic structure, vibrational frequencies, and potential energy surfaces. These approaches are valuable for understanding how isotopic substitution affects the molecule's behavior.

A study on the excited states of naphthalene (B1677914) and its alkyl-substituted derivatives demonstrates how computational methods can be used to understand the effects of structural modifications. epa.gov Similar approaches can be applied to this compound to:

Predict Spectroscopic Properties: Calculations can predict how deuteration will shift the vibrational frequencies in infrared (IR) and Raman spectra, as well as changes in nuclear magnetic resonance (NMR) spectra. These theoretical predictions can aid in the interpretation of experimental data.

Analyze Reaction Mechanisms: Computational models can map out the entire reaction pathway for processes like oxidation or metabolism. By calculating the energy barriers for the reaction of both this compound and its non-deuterated form, researchers can theoretically predict the kinetic isotope effect and compare it with experimental results to validate proposed mechanisms.

Develop Structure-Activity Relationships (SARs): By understanding how deuteration alters the electronic and steric properties of 2-methylnaphthalene, computational studies can contribute to building SARs. These relationships are crucial for predicting the biological activity or toxicity of related compounds without the need for extensive empirical testing.

Applications in Source Apportionment of Environmental Contaminants

2-methylnaphthalene is recognized as an environmental contaminant, often released from the combustion of fossil fuels and wood, and is found at hazardous waste sites. cdc.gov Source apportionment, the process of identifying the origins of environmental pollutants, relies on the precise and accurate quantification of these contaminants in various environmental matrices like air, water, and soil.

In this context, this compound is an indispensable tool, serving as an ideal internal standard for quantitative analysis. The methodology, known as isotope dilution, proceeds as follows:

A known quantity of this compound is added (spiked) into an environmental sample at the beginning of the analytical procedure.

The sample undergoes extraction, cleanup, and concentration, during which the labeled standard and the native analyte are treated identically. Any loss of the target analyte during this process will be matched by a proportional loss of the labeled standard.

The final extract is analyzed using a technique like Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer can differentiate between the native 2-methylnaphthalene (molecular weight approx. 142.20 g/mol ) and the deuterated standard due to the mass difference. nih.gov

By measuring the ratio of the native analyte to the known amount of the added standard, the exact concentration of 2-methylnaphthalene in the original sample can be calculated with high accuracy, correcting for any procedural losses.

Future Research Directions and Broader Academic Impact

Integration of Multi-Omics Technologies with Stable Isotope Probing for Comprehensive Bioremediation Studies

The integration of Stable Isotope Probing (SIP) with multi-omics technologies represents a significant leap forward in understanding the bioremediation of contaminants like 2-methylnaphthalene (B46627). By using 2-Methylnaphthalene-d10 as a labeled substrate, researchers can precisely trace the flow of deuterium (B1214612) atoms through microbial communities, identifying the specific organisms responsible for degradation and elucidating the metabolic pathways involved.

DNA-based SIP, for instance, has been successfully used to pinpoint key naphthalene (B1677914) degraders in methanogenic enrichment cultures. mdpi.com In such experiments, microorganisms that assimilate the labeled substrate incorporate the heavy isotope into their DNA. Subsequent separation and sequencing of this "heavy" DNA allow for the identification of the active degraders within a complex microbial consortium. mdpi.com

A pivotal study on the anaerobic degradation of 2-methylnaphthalene utilized deuterated 2-MNAP (D10) to track its metabolic fate. nih.gov Using gas chromatography-mass spectrometry (GC-MS), researchers identified 2-naphthoic acid (2-NA) as a key metabolite. The mass spectrum of the 2-NA produced from this compound showed a 7-mass-unit increase compared to the standard, confirming that the metabolite originated from the labeled substrate and resulted from the oxidation of the methyl group. nih.govresearchgate.net This approach provides direct evidence of specific biochemical transformations.

Future research will expand this integration by combining SIP with a broader range of omics techniques:

Metagenomics: To identify the full genetic potential of the degrading microbial community.

Transcriptomics: To determine which genes are actively expressed during the degradation of this compound.

Proteomics: To identify the specific enzymes and proteins produced in response to the contaminant.

Metabolomics: To map the complete network of metabolic intermediates and final products. nih.gov

This multi-omics approach, powered by labeled compounds like this compound, will provide a holistic view of bioremediation processes, enabling the development of more effective and targeted strategies for cleaning up PAH-contaminated environments. utrgv.edu

Automation and High-Throughput Methodologies for Deuterated Analytes

The analysis of deuterated compounds is central to many environmental and metabolic studies. The advancement of automation and high-throughput screening (HTS) platforms is set to revolutionize the speed and efficiency with which these analytes can be processed. nih.govchromatographyonline.com While often applied in pharmaceutical research, these methodologies are directly applicable to environmental analysis involving deuterated standards like this compound. nih.gov

Key components of these advanced systems include robotic systems for incubation and sample cleanup, integrated ultra-performance liquid chromatography/mass spectrometry (UPLC/MS) platforms, and automated data analysis software. nih.gov For instance, HTS platforms based on Matrix Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can analyze hundreds of samples in under an hour, significantly reducing analytical bottlenecks and solvent waste compared to traditional methods. nih.govresearchgate.net

Future research will focus on adapting and optimizing these automated systems for the specific challenges of environmental matrices. This includes:

Developing automated solid-phase extraction (SPE) methods for concentrating deuterated analytes from water and soil samples.

Implementing data-independent acquisition (DIA) methods in mass spectrometry to improve the detection and quantification of labeled compounds and their metabolites without prior knowledge of their fragmentation patterns. biorxiv.org

Creating specialized software algorithms to automatically process the complex datasets generated by HTS-SIP experiments, flagging deuterated peaks and calculating incorporation levels.

The table below summarizes the key technologies and their impact on the analysis of deuterated analytes.

| Technology | Component | Impact on Deuterated Analyte Analysis |

| Robotic Sample Preparation | Automated liquid handlers, SPE systems | Increased sample throughput, improved reproducibility, and reduced manual error in extracting compounds like this compound from complex matrices. |

| High-Throughput Mass Spectrometry | MALDI-MS, UPLC/MS with rapid cycling | Drastic reduction in analysis time per sample, enabling large-scale screening studies for environmental monitoring or bioremediation experiments. nih.govresearchgate.net |

| Advanced Data Acquisition | Data-Independent Acquisition (DIA) | Comprehensive fragmentation data for all ions, facilitating the identification of unknown labeled metabolites and improving quantification. biorxiv.org |

| Automated Data Analysis | Specialized software, machine learning algorithms | Rapid processing of large datasets, automated peak integration, and calculation of isotopic enrichment, removing the manual data analysis bottleneck. nih.gov |

By embracing these automated and high-throughput methodologies, researchers can conduct larger, more complex studies, accelerating the pace of discovery in environmental science.

Predictive Modeling for Environmental Fate and Transport of Labeled Organic Compounds

Predictive modeling is an essential tool for assessing the environmental risk of chemical compounds by estimating their distribution and persistence in various environmental compartments. mdpi.comresearchgate.net These environmental fate models (EFMs) integrate data on a compound's physical-chemical properties and environmental processes to predict its behavior. mdpi.comconfex.com

For 2-methylnaphthalene, key environmental behaviors include low volatility, low water solubility, and a strong tendency to adsorb to organic matter in soil and sediment. tpsgc-pwgsc.gc.ca Once in the soil, it volatilizes partially and dissolves slowly; any dissolved portion can migrate to waterways where it is diluted. tpsgc-pwgsc.gc.ca The physical-chemical properties of a deuterated compound like this compound are nearly identical to its non-labeled analog, meaning that existing fate models for 2-methylnaphthalene are directly applicable to predicting the transport of its labeled form.

Environmental fate modeling typically involves several key parameters, as outlined in the table below.

| Parameter | Description | Relevance to this compound |

| Soil Adsorption/Desorption (Kd/Koc) | The tendency of a chemical to bind to soil particles versus remaining dissolved in water. | High adsorption is expected, limiting mobility in soil and groundwater. tpsgc-pwgsc.gc.caepa.gov |

| Hydrolysis | The breakdown of a chemical due to reaction with water. | PAHs are generally resistant to hydrolysis. |

| Photolysis | The breakdown of a chemical by light. | Can be a significant degradation pathway in surface waters and on soil surfaces. |

| Volatility (Vapor Pressure & Henry's Law Constant) | The tendency of a chemical to evaporate from soil or water into the air. | Low volatility suggests it will primarily remain in soil and water compartments. tpsgc-pwgsc.gc.caepa.gov |

| Biodegradation Rate | The rate at which microorganisms break down the chemical. | A critical parameter for determining persistence. Data from SIP studies using this compound can provide highly accurate, real-world values for this parameter. nih.gov |

A key future research direction is the tighter integration of empirical data from labeled compound studies with predictive models. Data on the degradation pathways and mineralization rates of this compound, as determined through SIP and multi-omics (see section 7.1), can be used to calibrate and validate environmental fate models. nih.govstone-env.com This creates a powerful feedback loop where experimental findings refine predictive tools, leading to more accurate assessments of the environmental fate and potential risks of PAHs. researchgate.net

Q & A

Q. What are the standard analytical methods for characterizing 2-Methylnaphthalene-d10 in environmental samples?

Q. How is this compound validated as an internal standard in toxicokinetic studies?

- Methodological Answer : Deuterated analogs are spiked into biological matrices (e.g., plasma, tissues) to correct for extraction efficiency and ionization suppression in LC-MS/MS. Validation includes testing linearity (0.1–100 ng/mL), precision (CV <15%), and stability under storage conditions. Cross-reactivity with non-deuterated analogs must be excluded via high-resolution mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological outcomes for this compound?

- Methodological Answer : Apply risk-of-bias (RoB) assessment frameworks to evaluate study quality. For example:

- Animal Studies : Check randomization of dose administration and allocation concealment (Table C-7, ).

- Human Studies : Verify completeness of outcome reporting (Table C-6, ).

- Use the ATSDR confidence-rating system (Step 6–8, ) to weight evidence, prioritizing studies with low RoB and reproducible endpoints (e.g., hepatic enzyme induction or oxidative stress markers).

Q. What criteria should guide the design of inhalation exposure studies for this compound?

- Exposure Routes : Inhalation (vapor or aerosol), oral (gavage), or dermal.

- Health Outcomes : Respiratory effects (e.g., alveolar hyperplasia), hepatic CYP450 induction, or DNA adduct formation.

- Dosimetry : Use physiologically based pharmacokinetic (PBPK) models to extrapolate interspecies differences in metabolism .

Q. How can systematic reviews optimize literature searches for this compound-related mechanisms of action?

- Methodological Answer : Use multi-database query strings targeting:

- MeSH Terms : "Polycyclic Aromatic Hydrocarbons/pharmacology," "Gene Expression," "DNA Adducts."

- Keywords : "Deuterated naphthalene," "isotope tracing," "toxicodynamics."

Example search string from :

("this compound" OR "Deuterated PAHs") AND ("Toxicokinetics" OR "Metabolomics" OR "RNA Interference")

Prioritize PubMed, TOXCENTER, and NIH RePORTER for peer-reviewed studies, excluding non-English papers without translated abstracts .

Q. What methodologies are recommended for biomonitoring occupational exposure to this compound?

- Methodological Answer : Combine air sampling (NIOSH Method 5515) with urinary metabolite profiling (e.g., 2-hydroxynaphthalene-d10 glucuronide). Use isotope dilution to correct for matrix effects. Longitudinal studies should account for inter-individual variability in CYP1A2 activity, a key metabolic enzyme .

Data Contradiction Analysis Framework

For conflicting results (e.g., variable LD50 values):

Assay Comparability : Ensure consistent exposure durations (acute vs. chronic) and species/strain selection.

Analytical Sensitivity : Compare detection limits of methods (e.g., GC-MS vs. ELISA).

Confounding Factors : Control for co-exposure to PAHs in environmental studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.